molecular formula C5H2Cl2N2O2 B2562619 2,5-Dichloro-4-nitropyridine CAS No. 1400701-63-4

2,5-Dichloro-4-nitropyridine

Cat. No.: B2562619
CAS No.: 1400701-63-4
M. Wt: 192.98
InChI Key: QVTSUHXJSAHBAB-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-nitropyridine is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications . It is widely used in the field of organic chemistry as a building block for the synthesis of various compounds .


Synthesis Analysis

The synthesis of this compound involves several steps. A method for preparing 2-chloro-5-nitropyridine has been disclosed, which includes synthesizing 2-amino-5-nitropyridine, synthesizing 2-hydroxy-5-nitropyridine, and synthesizing the 2-chloro-5-nitropyridine .


Molecular Structure Analysis

The molecular formula of this compound is C5H2Cl2N2O2 . The molecular weight is 192.99 .


Chemical Reactions Analysis

Nitropyridines, such as this compound, have been found to react with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .


Physical and Chemical Properties Analysis

This compound is a liquid or semi-solid or solid or lump . It is stored in an inert atmosphere, under -20C .

Scientific Research Applications

Electrochemical Reduction Studies

A study by Lacasse et al. (1993) explored the electrochemical reduction of 4-nitropyridine in an aqueous medium, revealing a complex reduction mechanism. This research provides insights into the behavior of nitro compounds like 2,5-Dichloro-4-nitropyridine under reduction conditions, which is crucial for various chemical synthesis processes (Lacasse, Meunier‐Prest, Laviron, & Vallat, 1993).

Structural and Spectroscopic Analysis

Velraj, Soundharam, and Sridevi (2015) conducted a detailed investigation into the structure, vibrational, electronic, and NMR properties of 2-chloro-4-nitropyridine (a compound closely related to this compound). This study provides essential data on molecular structures and properties, beneficial for material science and chemical research (Velraj, Soundharam, & Sridevi, 2015).

Synthesis and Isolation of Novel Compounds

Research by Hand and Baker (1989) on the synthesis of various fluoropyridines, starting from 2-amino-5-nitropyridine, demonstrates the versatility of nitropyridines in synthesizing novel compounds with potential applications in pharmaceuticals and materials science (Hand & Baker, 1989).

Conformational Stability and Molecular Analysis

Balachandran, Lakshmi, and Janaki (2012) studied the conformational stability and vibrational properties of derivatives of 4-methyl-nitropyridine, contributing to the understanding of the molecular behavior of nitropyridines, which can inform the design of new molecules and materials (Balachandran, Lakshmi, & Janaki, 2012).

Nucleophilic Alkylations in Organic Chemistry

Andreassen et al. (2004) explored the nucleophilic alkylations of 3-nitropyridines, demonstrating the reactivity of nitropyridines in organic synthesis. This type of chemical reactivity is crucial for developing new pharmaceuticals and organic materials (Andreassen, Bakke, Sletvold, & Svensen, 2004).

Crystal Engineering and Noncentrosymmetric Structures

A study by Fur et al. (1996) on the crystal engineering of noncentrosymmetric structures using 2-amino-5-nitropyridine derivatives illustrates the potential of nitropyridines in the field of crystallography and materials science (Fur, Bagieu-Beucher, Masse, Nicoud, & Lévy, 1996).

Substitution Reactions for Pyridine Derivatives

Research by Bakke and Sletvold (2003) on substitution reactions of 5-nitropyridine-2-sulfonic acid presents methods for producing disubstituted pyridines, which are important intermediates in various chemical syntheses (Bakke & Sletvold, 2003).

Safety and Hazards

2,5-Dichloro-4-nitropyridine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,5-Dichloro-4-nitropyridine are not fully understood yet. It is known that nitropyridines, such as this compound, react with N2O5 in an organic solvent to give the N-nitropyridinium ion . This reaction is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. It is known that nitropyridines, such as this compound, undergo a reaction mechanism that is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Properties

IUPAC Name

2,5-dichloro-4-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2/c6-3-2-8-5(7)1-4(3)9(10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTSUHXJSAHBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400701-63-4
Record name 2,5-dichloro-4-nitropyridine
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Synthesis routes and methods

Procedure details

To a solution of phosphorus oxychloride (6.40 μL, 73.21 mmol) in chloroform (61.2 mL) was added 2,5-dichloro-4-nitropyridine 1-oxide (3.06 g, 14.64 mmol), and the mixture was stirred under reflux overnight. The reaction solution was poured into ice, adjusted by saturated aqueous sodium hydrogen carbonate solution to pH7 to 8, and extracted with chloroform three times. The organic layer was combined, filtered through Phase-separator (Varian Inc.), and then concentrated under reduced pressure to give a crude 2,5-dichloro-4-nitropyridine (2.98 g, quant.) as a yellow oil. (2) To a solution of vinylmagnesium bromide (54.04 mmol) in tetrahydrofuran (104 mL) was added a solution of the above crude compound (2.98 g, 15.44 mmol) in tetrahydrofuran (100 mL) at 0° C. over 40 minutes, and the mixture was stirred at room temperature for 1 hour. To the reaction solution was added saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted with ethyl acetate three times. The organic layer was combined, filtered through Phase-separator (Varian Inc.), and then concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=80:20→50:50) to give 4,7-dichloro-1H-pyrrolo[3,2-c]pyridine (0.74 g, 27%) as a pale yellow powder.
Quantity
6.4 μL
Type
reactant
Reaction Step One
Quantity
3.06 g
Type
reactant
Reaction Step One
Quantity
61.2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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